2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide
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Overview
Description
2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a bromine atom, a furan ring, and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan derivative. The furan ring is first functionalized with methyl groups at the 2 and 5 positions. This intermediate is then reacted with a brominating agent to introduce the bromine atom. The final step involves the reaction of the brominated furan derivative with benzenesulfonamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The bromine atom can be reduced to form a debrominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the furan ring may yield a furanone derivative, while substitution of the bromine atom with an amine can form an aminated benzenesulfonamide.
Scientific Research Applications
2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxypropyl)benzenesulfonamide
- 2-bromo-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of the hydroxyethyl group. This structural difference can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4S/c1-9-7-11(10(2)20-9)13(17)8-16-21(18,19)14-6-4-3-5-12(14)15/h3-7,13,16-17H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGIOVGIYMTKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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